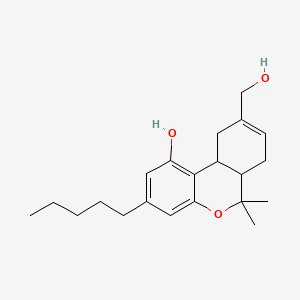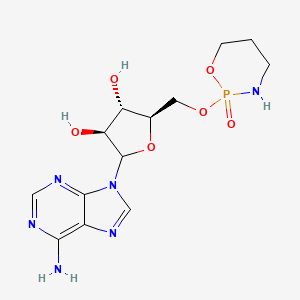
17-Hydroxypregnenedione
Overview
Description
17-Hydroxypregnenedione is a pregnane steroid that is obtained by hydroxylation of pregnenolone at the C17α position. This step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) that is present in the adrenal glands and gonads . It is a key intermediate in the biosynthesis of various steroid hormones, including glucocorticoids, androgens, and estrogens .
Mechanism of Action
Target of Action
17-Hydroxypregnenedione is a pregnane (C21) steroid that is obtained by hydroxylation of pregnenolone at the C17α position . This step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) that is present in the adrenal and gonads .
Mode of Action
It is known to be a prohormone in the formation of dehydroepiandrosterone (dhea), itself a prohormone of the sex steroids . This conversion is mediated by the enzyme 17,20 lyase .
Biochemical Pathways
This compound is an intermediary in the Δ5 pathway that leads from pregnenolone to DHEA . It is also converted to 17α-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione through the activity of 3α-hydroxysteroid dehydrogenase .
Pharmacokinetics
It is known that it is metabolized in the adrenal glands and gonads .
Result of Action
The result of this compound’s action is the production of other steroid hormones, including DHEA, glucocorticosteroids, and androstenedione . These hormones play crucial roles in various physiological processes, including immune function, metabolism, and sexual development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its production is known to peak at the end of puberty and then decline . High levels are also achieved during pregnancy
Biochemical Analysis
Biochemical Properties
17-Hydroxypregnenedione is involved in several biochemical reactions, primarily in the adrenal glands and gonads. It is synthesized from pregnenolone through the action of the enzyme 17α-hydroxylase (CYP17A1) . This compound interacts with various enzymes, including 21-hydroxylase and 11-hydroxylase, to produce cortisol and other glucocorticoids . Additionally, this compound serves as a precursor for the synthesis of androgens and estrogens through its conversion to dehydroepiandrosterone (DHEA) by the enzyme 17,20-lyase . These interactions highlight the compound’s central role in steroidogenesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the adrenal glands, it is involved in the production of cortisol, which regulates stress responses, metabolism, and immune function . In gonadal tissues, this compound contributes to the synthesis of sex steroids, impacting reproductive function and secondary sexual characteristics . The compound’s role in modulating gene expression and cellular metabolism underscores its importance in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and receptors. It acts as a substrate for 21-hydroxylase and 11-hydroxylase, facilitating the production of cortisol and other glucocorticoids . Additionally, this compound is converted to DHEA by 17,20-lyase, which then serves as a precursor for androgens and estrogens . These molecular interactions are critical for the regulation of steroid hormone biosynthesis and their subsequent physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s levels fluctuate during different stages of development, with peak levels observed at the end of puberty and during pregnancy . The stability of this compound in vitro and in vivo is influenced by factors such as enzyme activity and metabolic conditions . Long-term studies have indicated that sustained levels of the compound can affect cellular metabolism and hormone production.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low to moderate doses of the compound have been shown to support normal steroidogenesis and hormone production . High doses can lead to adverse effects, including disruptions in cortisol synthesis and potential toxicity . These dosage-dependent effects highlight the importance of precise regulation of this compound levels in maintaining physiological balance.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of glucocorticoids, androgens, and estrogens. It is synthesized from pregnenolone by 17α-hydroxylase and further converted to cortisol by 21-hydroxylase and 11-hydroxylase . Additionally, this compound serves as a precursor for DHEA, which is then converted to androgens and estrogens by 17,20-lyase . These metabolic pathways underscore the compound’s central role in steroid hormone biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is primarily localized in the adrenal glands and gonads, where it participates in steroidogenesis . Transporters such as steroidogenic acute regulatory protein (StAR) facilitate the movement of this compound across cellular membranes . These transport mechanisms ensure the proper distribution and availability of the compound for hormone synthesis.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum, where it participates in steroid hormone biosynthesis . The enzyme 17α-hydroxylase, responsible for its synthesis, is located in the mitochondria, highlighting the importance of subcellular localization in its activity . Additionally, post-translational modifications and targeting signals direct this compound to specific organelles, ensuring its proper function in steroidogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxypregnenedione typically involves the hydroxylation of pregnenolone. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1) under physiological conditions . In a laboratory setting, chemical synthesis can be achieved using specific reagents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, utilizing microbial or enzymatic systems to convert pregnenolone to this compound. This approach is favored due to its efficiency and specificity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced steroids.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Enzymatic catalysts such as CYP17A1 are used for specific hydroxylation reactions.
Major Products:
Dehydroepiandrosterone (DHEA): Formed through the action of the enzyme 17,20-lyase.
17α-Hydroxyprogesterone: Formed through the activity of 3α-hydroxysteroid dehydrogenase.
Scientific Research Applications
Chemistry: 17-Hydroxypregnenedione is used as a precursor in the synthesis of various steroid hormones and their analogs. It is also employed in the study of steroid biosynthesis pathways .
Biology: In biological research, this compound is used to study the regulation of steroid hormone production and its effects on cellular processes .
Medicine: Clinically, this compound is measured to diagnose and monitor congenital adrenal hyperplasia, a group of genetic disorders affecting steroid biosynthesis . It is also investigated for its potential therapeutic applications in hormone replacement therapy .
Industry: In the pharmaceutical industry, this compound is used in the production of steroid-based medications and as a reference standard in quality control processes .
Comparison with Similar Compounds
Pregnenolone: The precursor to 17-Hydroxypregnenedione, involved in the initial steps of steroid biosynthesis.
17α-Hydroxyprogesterone: A downstream product of this compound, involved in glucocorticoid and androgen biosynthesis.
Dehydroepiandrosterone (DHEA): Another downstream product, serving as a precursor to sex steroids.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of both glucocorticoids and sex steroids. Its position in the steroidogenesis pathway allows it to serve as a critical intermediate, influencing the production of multiple hormone classes .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,16-18,24H,5-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFJDVCRANOZEL-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982612 | |
| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-80-5 | |
| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Hydroxypregnenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pregn-5-ene-3,20-dione-17-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 17-hydroxypregnenedione isomerase in the context of steroid hormone biosynthesis?
A1: The provided research paper focuses on the presence of this compound isomerase in beef adrenal cortex []. This enzyme plays a crucial role in steroid hormone biosynthesis, specifically in the conversion of Δ5-steroids to Δ4-steroids. While the paper doesn't delve into the downstream effects, this enzymatic conversion is essential for the production of various steroid hormones, including cortisol and aldosterone, which are vital for regulating metabolism, stress response, and electrolyte balance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


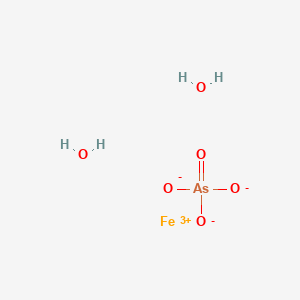
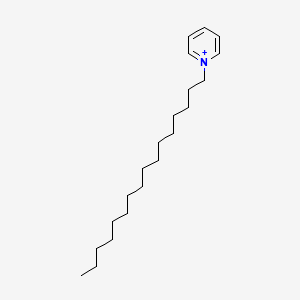
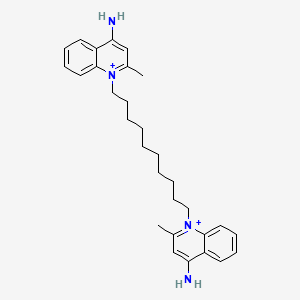
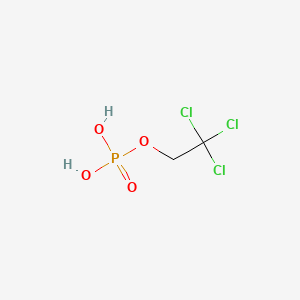

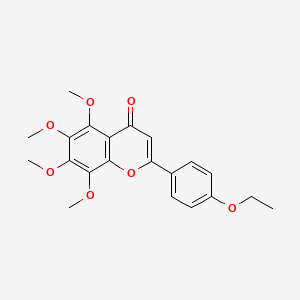
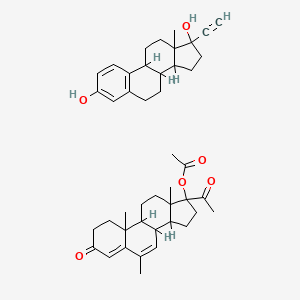

![2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1207933.png)
